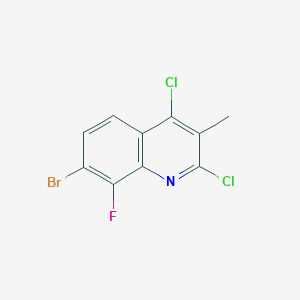

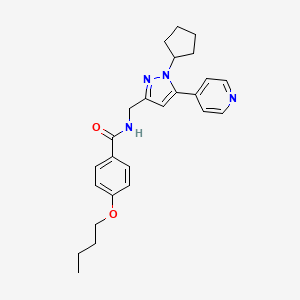

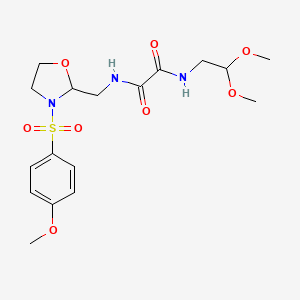

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves various chemical reactions starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols. These processes are elucidated using spectroscopic methods such as IR, NMR, Mass spectra, and elemental analysis, showcasing their significance in antibacterial activity (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019)(source).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been studied using X-ray crystallography, revealing insights into their conformation and intermolecular interactions. For example, studies on dichloro-N-(dimethylphenyl)acetamides provide information on hydrogen bonding and molecular chain formation (B. Gowda, I. Svoboda, et al., 2009)(source).

Chemical Reactions and Properties

Chemical reactions involving the compound and related entities often lead to the formation of heterocyclic compounds, demonstrating a variety of functionalities and potential for further chemical modification. These reactions include cyclizations, substitutions, and transformations into different functionalities, showcasing the compound's versatility (M. R. Kumar et al., 2010)(source).

Physical Properties Analysis

The physical properties of similar compounds have been analyzed through crystallography and spectroscopic methods, revealing details about their conformation, molecular interactions, and stability. These studies aid in understanding the compound's behavior in various conditions and potential applications in material science (B. Gowda et al., 2007)(source).

Chemical Properties Analysis

Investigations into the chemical properties of acetamide derivatives encompass reactivity studies, synthesis of novel compounds with antibacterial activity, and exploration of their mechanism of action. Such research highlights the compound's chemical versatility and potential as a precursor for more complex molecules with specific biological activities (K. Sunder & Jayapal Maleraju, 2013)(source).

Scientific Research Applications

Antibacterial Agents

One of the notable applications of related compounds involves their synthesis for antibacterial purposes. Derivatives of naphthyridinyl acetamides, including structures related to the queried compound, have been synthesized and examined for their antibacterial activity, demonstrating significant potential against bacterial strains. These compounds are elucidated through various spectroscopic methods, indicating the role of naphthyridinyl acetamides in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

α-Glucosidase Inhibitors

Another research direction involves the synthesis of N-aryl/aralkyl derivatives targeting the inhibition of α-glucosidase, an enzyme relevant in diabetes management. These studies demonstrate that certain derivatives exhibit promising inhibitory potential, supported by molecular modeling and ADME predictions, suggesting a pathway for developing new therapeutic agents (Iftikhar et al., 2019).

Fluorescent Chemodosimeters

The development of fluorescent chemodosimeters based on naphthyridine derivatives for detecting metal ions like Zn2+ and Cu2+ showcases another application. These compounds undergo specific reactions in the presence of these ions, leading to fluorescence changes that can be used for sensitive and selective detection, illustrating the compound's utility in analytical chemistry (Yu et al., 2008).

Antimicrobial Activity

Research has also been conducted on the synthesis of chloro-1,8-naphthyridines-3-carbaldehyde derivatives from related acetamides, showing significant antimicrobial activity. This indicates the potential of naphthyridinyl acetamides and their derivatives in contributing to the development of new antimicrobial agents (Kumar et al., 2010).

properties

IUPAC Name |

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3/c1-15-4-5-16(2)22(12-15)29-23(31)14-30-13-21(24(32)18-7-9-19(27)10-8-18)25(33)20-11-6-17(3)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYJMMXJRVHWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)